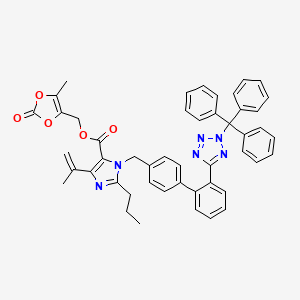
Fumonisin B1-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fumonisin B1-13C4 is a stable isotope-labeled analog of Fumonisin B1, a mycotoxin primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum. Fumonisin B1 is known for contaminating maize and other cereal crops, posing significant health risks to humans and animals. The stable isotope labeling in this compound allows for more precise tracking and analysis in scientific research.
科学研究应用
Fumonisin B1-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving sphingolipid metabolism and mycotoxin analysis.
Biology: Helps in understanding the biological effects of Fumonisin B1 on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its role in diseases caused by mycotoxin contamination, such as liver and kidney cancers.
Industry: Used in the development of detection methods for mycotoxin contamination in food and feed products.
生化分析
Biochemical Properties
Fumonisin B1-13C4 is a structural analog of sphingosine and a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . It has been used as a probe to investigate sphingolipid metabolism in yeast and animals .
Cellular Effects
This compound has been shown to affect the biophysical properties, migration, and cytoskeletal structure of human umbilical vein endothelial cells . It can inhibit the viability of these cells in a dose-dependent manner . After treatment with this compound, the hypotonic resistance, cell surface charges, cell membrane fluidity, and migration ability were weakened, whereas the reactive oxygen species (ROS) levels were significantly increased .
Molecular Mechanism
The toxic effects of this compound are generally thought to occur primarily by interfering with the biosynthesis and metabolism of sphingolipids . This compound is similar in structure to sphingosine and sphinganine, and it can competitively inhibit the activity of ceramide synthetase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a significant impact on cell growth and cell shape, and a delay in cell division . The effects of this compound on cells can be observed over time, with changes in cell viability, biophysical properties, migration ability, and ROS levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a study showed that a non-cytotoxic dosage of this compound aggravated ochratoxin A-induced nephrocytotoxicity and apoptosis via a ROS-dependent JNK/MAPK signaling pathway .
Metabolic Pathways
This compound is involved in the metabolic pathways of sphingolipids . It disrupts sphingolipid metabolism by inhibiting ceramide synthase, leading to alterations in the levels of various sphingolipids .
Transport and Distribution
This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of high-purity Fumonisin B1 involves extracting the compound from maize cultures inoculated with Fusarium moniliforme. The extraction is typically done using a mixture of acetonitrile and water (50:50, v/v). The extract is then purified using MAX cartridges. Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds .
Industrial Production Methods: Industrial production of Fumonisin B1 involves large-scale cultivation of Fusarium verticillioides or Fusarium proliferatum on maize substrates. The fungi produce Fumonisin B1, which is then extracted and purified using similar methods as described above. The process is optimized to yield high-purity Fumonisin B1 suitable for various applications.
化学反应分析
Types of Reactions: Fumonisin B1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Fumonisin B1.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of Fumonisin B1.
作用机制
Fumonisin B1 exerts its effects by inhibiting ceramide synthase, an enzyme crucial for sphingolipid metabolism. This inhibition disrupts the synthesis of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine . These disruptions cause oxidative stress, endoplasmic reticulum stress, and cellular autophagy, ultimately leading to cell death . The molecular targets include ceramide synthase and various signaling pathways involved in cell survival and apoptosis .
相似化合物的比较
Fumonisin B2: Another mycotoxin produced by Fusarium species, structurally similar to Fumonisin B1 but with slight variations in the side chains.
Fumonisin B3: Similar to Fumonisin B1 but differs in the hydroxylation pattern on the backbone.
Fumonisin B4: A less common analog with different toxicological properties.
Uniqueness of Fumonisin B1-13C4: The stable isotope labeling of this compound makes it unique for precise tracking and quantification in research studies. This feature allows for more accurate analysis of the compound’s behavior and effects in various biological systems.
属性
CAS 编号 |
1324564-22-8 |
|---|---|
分子式 |
C34H59NO15 |
分子量 |
725.807 |
IUPAC 名称 |
(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |
InChI 键 |
UVBUBMSSQKOIBE-MRKPEMRISA-N |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
同义词 |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
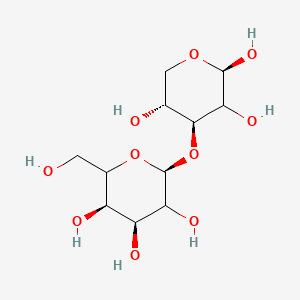
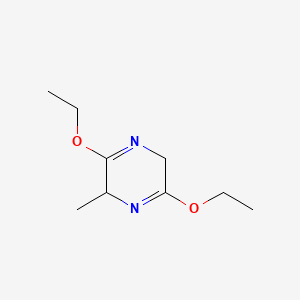

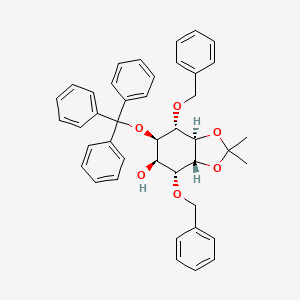

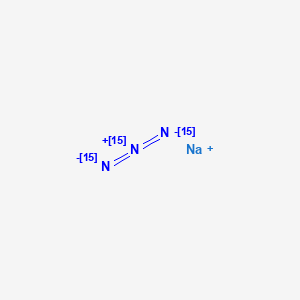
![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)
